2-Chloro-6-(trifluoromethyl)quinazoline

Description

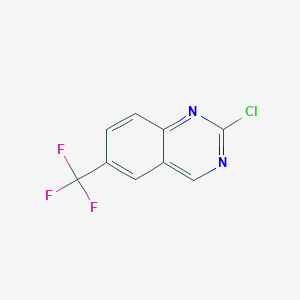

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKICHJOVNGJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)quinazoline chemical structure and IUPAC name

This document serves as a comprehensive technical guide on 2-chloro-6-(trifluoromethyl)quinazoline, a pivotal heterocyclic building block in contemporary drug discovery. We will dissect its chemical architecture, outline robust synthetic methodologies, and explore its strategic application, particularly in the development of targeted therapeutics. This guide is designed to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in medicinal chemistry and pharmaceutical research.

Part 1: Core Molecular Attributes and Physicochemical Profile

A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in research and development.

Chemical Structure and IUPAC Nomenclature

The identity of this molecule is defined by its precise atomic arrangement and systematic name.

-

Chemical Structure: The compound is a bicyclic heteroaromatic system composed of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. Key substitutions include a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the molecule's reactivity and physicochemical properties.

Caption: Chemical Structure of 2-Chloro-6-(trifluoromethyl)quinazoline.

-

IUPAC Name: The internationally recognized systematic name is 2-chloro-6-(trifluoromethyl)quinazoline .[1]

-

Canonical SMILES: C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl[1]

Physicochemical Data Summary

The following table summarizes essential data, critical for designing experimental conditions, from solubility tests to reaction stoichiometry.

| Property | Value | Authoritative Source |

| Molecular Formula | C₉H₄ClF₃N₂ | PubChem[1], Sigma-Aldrich[2][3] |

| Molecular Weight | 232.59 g/mol | PubChem[1], Sigma-Aldrich[2] |

| CAS Number | 1388025-17-9 | Sigma-Aldrich[2][3] |

| Physical Form | Solid / Crystalline Powder | Sigma-Aldrich[2] |

| Monoisotopic Mass | 232.0015103 Da | PubChem[1] |

| XLogP3 (Predicted) | 3.4 | PubChem[1] |

| Storage Temperature | 2-8 °C, Inert atmosphere | Sigma-Aldrich[2] |

Part 2: Synthesis and Mechanistic Rationale

The construction of the 2-chloro-6-(trifluoromethyl)quinazoline scaffold is a multi-step process. The presented protocol is a robust and commonly employed pathway, selected for its reliability and scalability.

Synthetic Workflow Overview

The synthesis begins with a substituted anthranilic acid and proceeds through cyclization, chlorination, and selective de-chlorination. Each step is chosen to control regioselectivity and maximize yield.

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

-

Causality: This initial cyclization establishes the core quinazoline ring system. The reaction of an anthranilic acid with urea is a classic, high-temperature condensation method to form the quinazolinedione scaffold.

-

Methodology:

-

Combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 equiv) and urea (3.0 equiv) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 180-190 °C for 4-6 hours. The reaction mixture will become a molten solid.

-

Cool the reaction to room temperature. Treat the resulting solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

-

Filter the hot solution to remove any insoluble byproducts.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2-3, inducing precipitation.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the quinazolinedione intermediate.

-

Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline

-

Causality: The hydroxyl groups of the quinazolinedione tautomer are converted to chlorides, creating reactive sites for subsequent modification. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct.[4]

-

Methodology:

-

To a flask containing 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), add phosphorus oxychloride (10.0 equiv) and a catalytic amount of DIPEA (0.1 equiv).

-

Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly pour the cooled residue onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude di-chloro product.[5]

-

Step 3: Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline

-

Causality: This step relies on the differential reactivity of the two chlorine atoms. The C4-Cl bond is more susceptible to nucleophilic attack and reduction than the C2-Cl bond. Treatment with zinc dust in acetic acid provides a mild reducing environment that selectively removes the C4-chloro substituent.

-

Methodology:

-

Dissolve the crude 2,4-dichloro-6-(trifluoromethyl)quinazoline (1.0 equiv) in glacial acetic acid.

-

Add zinc dust (2.0-3.0 equiv) portion-wise while stirring at room temperature. An exotherm may be observed.

-

Continue stirring for 2-4 hours at room temperature, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-chloro-6-(trifluoromethyl)quinazoline, as a white to off-white solid.

-

Part 3: Application in Drug Discovery & Medicinal Chemistry

The 2-chloro-6-(trifluoromethyl)quinazoline scaffold is a "privileged structure" in medicinal chemistry, primarily due to two key features: the quinazoline core, which mimics the purine structure of ATP, and the trifluoromethyl group, which enhances drug-like properties.

Strategic Importance as a Scaffold

-

Kinase Inhibition: The quinazoline ring system is a cornerstone of many approved tyrosine kinase inhibitors (TKIs).[6] The nitrogen atoms at positions 1 and 3 can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, leading to potent inhibition. The 2-chloro position serves as a versatile synthetic handle for introducing various side chains (via nucleophilic aromatic substitution) to target specific amino acid residues within the kinase domain, thereby tuning selectivity and potency.

-

Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion is a deliberate strategy to enhance:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[7]

-

Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity, which can improve membrane permeability and cell penetration.[7][8]

-

Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with the target protein, enhancing binding affinity.[8]

-

Therapeutic Targets and Indications

Derivatives of this scaffold have been extensively investigated for a range of diseases:

-

Oncology: This is the most prominent area of application. By modifying the 2-position, researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases implicated in tumor growth and angiogenesis.[7][9]

-

Antimalarial Agents: The trifluoromethyl quinazoline core has also shown promise in developing new treatments against drug-resistant strains of Plasmodium falciparum.[7]

-

Antimicrobial and Anti-inflammatory: The quinazoline skeleton is a versatile pharmacophore that has been explored for a wide spectrum of biological activities, including antibacterial and anti-inflammatory applications.[10]

References

-

PubChem (2024). 2-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]

-

ChemSynthesis (2025). 2-chloro-6-(trifluoromethyl)quinoline. Available at: [Link]

-

PubChem (2025). 2,4-Dichloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]

- Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- Chen, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.

- Chandrika, P. M., et al. (2008). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. Indian Journal of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Shaik, S. P., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Research.

- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.

- Reddy, T. S., et al. (2022). Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry.

- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. 2-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 105492006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-(trifluoromethyl)quinazoline | 1388025-17-9 [sigmaaldrich.com]

- 3. 2-Chloro-6-(trifluoromethyl)quinazoline | 1388025-17-9 [sigmaaldrich.cn]

- 4. longdom.org [longdom.org]

- 5. 2,4-Dichloro-6-(trifluoromethyl)quinazoline | C9H3Cl2F3N2 | CID 34176212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-6-(trifluoromethyl)quinazoline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Chloro-6-(trifluoromethyl)quinazoline, a key heterocyclic building block in medicinal chemistry. We will explore its fundamental properties, a detailed synthesis protocol, and its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides a versatile platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The introduction of a trifluoromethyl group at the 6-position significantly enhances the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The chlorine atom at the 2-position serves as a reactive handle, allowing for further molecular elaboration and the synthesis of diverse compound libraries.

2-Chloro-6-(trifluoromethyl)quinazoline, in particular, has emerged as a valuable intermediate in the synthesis of potent enzyme inhibitors, most notably for receptor tyrosine kinases (RTKs) like the Epidermal Growth-Factor Receptor (EGFR).[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1388025-17-9 | [7] |

| Molecular Formula | C₉H₄ClF₃N₂ | PubChem |

| Molecular Weight | 232.59 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3 | 3.4 | PubChem |

| InChI | InChI=1S/C9H4ClF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H | PubChem |

| SMILES | C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl | PubChem |

Safety and Handling

2-Chloro-6-(trifluoromethyl)quinazoline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [8][9]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[8][9][10][11]

Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline

The synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline is typically achieved through a multi-step process starting from a substituted anthranilic acid. The following protocol is a representative method based on established quinazoline synthesis strategies.

Synthetic Pathway Overview

Caption: Synthetic route to 2-Chloro-6-(trifluoromethyl)quinazoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of formic acid (e.g., 10-15 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.

Causality: The initial step involves the cyclization of the anthranilic acid derivative with formic acid to form the quinazolinone core. Refluxing provides the necessary energy to overcome the activation barrier for the condensation and subsequent cyclization reactions.

Step 2: Chlorination to 2-Chloro-6-(trifluoromethyl)quinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 2-(Trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) from the previous step.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, e.g., 10-15 eq) and phosphorus pentachloride (PCl₅, e.g., 2-3 eq). This step should be performed in a well-ventilated fume hood as these reagents are corrosive and react with moisture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and PCl₅.

-

Extraction: The aqueous mixture is then made basic by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~8-9. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality: The hydroxyl group of the quinazolinone is converted to a chloro group using a mixture of phosphorus oxychloride and phosphorus pentachloride. This chlorination step is crucial as it activates the 2-position for subsequent nucleophilic substitution reactions, making it a versatile intermediate.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of 2-Chloro-6-(trifluoromethyl)quinazoline in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors. The 2-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which can be tailored to target the ATP-binding site of specific kinases.

Targeting the EGFR Signaling Pathway

Quinazoline derivatives are well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5] The quinazoline core mimics the adenine portion of ATP, allowing it to bind to the kinase domain and block its activity. The trifluoromethyl group often enhances this binding and improves the overall drug-like properties of the molecule.[2]

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to cell proliferation and survival.[5] Quinazoline-based inhibitors compete with ATP for the kinase domain of EGFR, thereby blocking this signaling cascade.

Conclusion

2-Chloro-6-(trifluoromethyl)quinazoline is a fundamentally important building block in modern medicinal chemistry. Its well-defined physicochemical properties, coupled with a reactive chloro group and the beneficial effects of the trifluoromethyl substituent, make it an ideal starting point for the synthesis of targeted therapeutics. A comprehensive understanding of its synthesis, handling, and reactivity is crucial for researchers aiming to develop the next generation of kinase inhibitors and other novel drug candidates.

References

-

PubChem. 2-Chloro-6-(trifluoromethyl)quinazoline. [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules. [Link]

-

Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]

-

MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

SciSpace. Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. [Link]

-

SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

MDPI. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

-

International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

-

ResearchGate. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

CABI Digital Library. Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. [Link]

-

PMC. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

Sources

- 1. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum [scielo.org.za]

- 2. chemijournal.com [chemijournal.com]

- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brieflands.com [brieflands.com]

- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. raco.cat [raco.cat]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-6-(trifluoromethyl)quinazoline

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a specific, highly functionalized derivative, 2-Chloro-6-(trifluoromethyl)quinazoline . The presence of a reactive 2-chloro group and an electron-withdrawing 6-trifluoromethyl moiety endows this molecule with unique chemical and pharmacokinetic properties, making it an exceptional starting point for the development of targeted therapeutics. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability, features highly desirable in drug candidates.[2][3] This document provides a comprehensive analysis of the most promising therapeutic targets for derivatives of this compound, with a primary focus on protein kinases involved in oncogenesis. It further explores secondary targets, including enzymes critical for DNA repair and cytoskeletal components essential for cell division. For each potential target, we will dissect the mechanistic rationale, provide detailed protocols for experimental validation, and outline strategic pathways for drug discovery.

Part 1: The 2-Chloro-6-(trifluoromethyl)quinazoline Core: A Chemist's Gateway to Targeted Therapy

The therapeutic potential of 2-Chloro-6-(trifluoromethyl)quinazoline stems directly from its chemical architecture. It is not typically an active drug itself, but rather a critical intermediate for synthesizing a diverse library of bioactive molecules.

-

The 2-Chloro Position: This is the molecule's primary reactive handle. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nitrogen (anilines, amines), sulfur (thiols), or oxygen (alcohols, phenols) nucleophiles. This chemical tractability is the foundation for creating libraries of 4-anilinoquinazoline derivatives, which have proven to be highly effective kinase inhibitors.[4][5]

-

The 6-Trifluoromethyl (-CF3) Group: This group profoundly influences the molecule's drug-like properties. Its strong electron-withdrawing nature can affect the reactivity of the quinazoline ring system, while its lipophilicity can enhance cell membrane permeability.[2] Crucially, the -CF3 group often improves metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.[3]

The logical workflow for drug discovery using this core is to leverage the 2-chloro position to build diversity and explore structure-activity relationships (SAR) against specific biological targets.

Caption: Synthetic workflow for developing therapeutic candidates.

Part 2: Primary Target Class: Protein Kinase Inhibition

The quinazoline framework is most famously associated with the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer.[1][6] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold and function as potent kinase inhibitors.[7][8]

Receptor Tyrosine Kinase (RTK) Targets

Mechanistic Rationale: EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS-RAF-MAPK, PI3K-AKT) that promote cell proliferation, survival, and migration.[6] Overexpression or activating mutations of EGFR are hallmarks of various cancers, particularly non-small-cell lung cancer (NSCLC).[2] Quinazoline derivatives are classic ATP-competitive inhibitors, binding to the hinge region of the EGFR kinase domain and blocking its catalytic activity.[6]

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Validation Protocol: In Vitro EGFR Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Biotinylated poly-GT peptide substrate.

-

ATP.

-

HTRF Detection Buffer.

-

Europium-labeled anti-phosphotyrosine antibody (e.g., PT66).

-

Streptavidin-XL665.

-

384-well low-volume white plates.

-

Test compounds (derivatives of 2-Chloro-6-(trifluoromethyl)quinazoline) dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase reaction buffer.

-

To each well of the 384-well plate, add 5 µL of the diluted test compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 5 µL of a 2x EGFR enzyme solution to each well (except negative controls).

-

Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture. The final concentrations should be optimized but are typically in the range of 10-50 ng/mL enzyme, 0.5 µM substrate, and 10-20 µM ATP (near the Km for ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mixture containing the europium-antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality & Self-Validation: This assay directly measures the inhibition of the target enzyme's catalytic activity. The use of a specific antibody for the phosphorylated substrate ensures the signal is directly linked to EGFR activity. Running a counterscreen without the enzyme validates that compounds are not interfering with the detection system.

Mechanistic Rationale: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels.[9] This process is critical for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. Inhibiting VEGFR-2 can starve tumors and prevent their expansion. Many quinazoline derivatives have been developed as multi-target inhibitors, hitting both EGFR and VEGFR-2, which can be a powerful anti-cancer strategy.[4][5]

Experimental Validation Protocol: Cell-Based Tube Formation Assay

This assay assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (Matrigel), will rapidly align and form a network of tube-like structures. Anti-angiogenic compounds disrupt this process.

-

Materials:

-

HUVECs.

-

Endothelial Cell Growth Medium.

-

Matrigel Basement Membrane Matrix.

-

96-well plates.

-

Test compounds.

-

Calcein AM (for visualization).

-

-

Procedure:

-

Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in a basal medium at a density of 2-3 x 105 cells/mL.

-

Add the test compounds at various concentrations to the cell suspension and mix gently.

-

Seed 100 µL of the cell/compound mixture onto the solidified Matrigel.

-

Incubate at 37°C, 5% CO2 for 4-12 hours.

-

Monitor tube formation under a microscope. Once tubes have formed in the vehicle control wells, remove the medium.

-

Stain the cells with Calcein AM for 30 minutes for fluorescent visualization.

-

Image the wells using a fluorescence microscope.

-

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percent inhibition relative to the vehicle control.

-

Causality & Self-Validation: This is a functional, cell-based assay that recapitulates a key aspect of the biological process (angiogenesis) being targeted. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the inhibition of tube formation is not simply due to cell death.

Table 1: Reported Activities of Selected Quinazoline Kinase Inhibitors

| Compound | Target(s) | IC50 | Disease Context | Reference |

| Gefitinib | EGFR | ~5 nM | NSCLC | [2] |

| Erlotinib | EGFR | ~2 nM | NSCLC, Pancreatic Cancer | [7] |

| Lapatinib | EGFR, HER2 | ~10 nM | Breast Cancer | [6] |

| Vandetanib | VEGFR-2, EGFR | ~40 nM (VEGFR-2) | Medullary Thyroid Cancer | [7] |

| Compound 22a | VEGFR-2 | 0.11 µM (HepG2) | Hepatocellular Carcinoma | [9] |

| Compound 93 | EGFR, PI3Kα | 2.4 nM (EGFR) | Cancer | [10] |

Part 3: Secondary & Exploratory Therapeutic Targets

The versatility of the quinazoline scaffold extends beyond kinase inhibition. Derivatives can be designed to interact with other critical cellular machinery.[6][11]

A. Poly(ADP-ribose)polymerase-1 (PARP-1)

Mechanistic Rationale: PARP-1 is a nuclear enzyme crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[7] Inhibiting PARP-1 in cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations) leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality. Quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity.[7]

Caption: Workflow for PARP-1 inhibition and synthetic lethality.

Experimental Validation Protocol: PARP-1 Colorimetric Activity Assay

-

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Materials:

-

Histone-coated 96-well plate.

-

Recombinant human PARP-1 enzyme.

-

PARP buffer and cocktail (containing activated DNA and NAD+).

-

Biotinylated NAD+.

-

Streptavidin-HRP and colorimetric substrate (e.g., TMB).

-

Stop solution.

-

-

Procedure:

-

Add test compounds at various concentrations to the wells.

-

Add PARP-1 enzyme to all wells (except negative control).

-

Initiate the reaction by adding the PARP cocktail containing biotinylated NAD+.

-

Incubate at room temperature for 60 minutes.

-

Wash the plate multiple times to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate and incubate for 60 minutes.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops (15-30 minutes).

-

Add stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: A lower absorbance value corresponds to higher PARP-1 inhibition. Calculate percent inhibition and determine the IC50.

B. Tubulin Polymerization

Mechanistic Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, which is essential for chromosome segregation during cell division.[8] Compounds that interfere with tubulin dynamics (either by inhibiting polymerization or stabilizing microtubules) cause cell cycle arrest in the G2/M phase and induce apoptosis. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site.[11][12]

Experimental Validation Protocol: Cell Cycle Analysis by Flow Cytometry

-

Principle: This method quantifies the DNA content of individual cells in a population. Cells in the G2 and M phases of the cell cycle have twice the DNA content (4N) of cells in the G1 phase (2N). A compound that causes G2/M arrest will lead to an accumulation of cells in the 4N population.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Cell culture medium and reagents.

-

Test compound.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol (for fixation).

-

Propidium Iodide (PI)/RNase staining buffer.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations (typically 1x, 5x, and 10x the cytotoxic IC50) for 24 hours. Include a vehicle control.

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content (PI fluorescence). Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit LT). A significant increase in the G2/M population with a corresponding decrease in the G1 population indicates G2/M arrest.

Conclusion and Future Directions

2-Chloro-6-(trifluoromethyl)quinazoline is a highly valuable starting material for the discovery of targeted therapeutics. The overwhelming body of evidence points to protein kinases , particularly EGFR and VEGFR-2 , as the highest-priority targets for derivatives of this scaffold.[6][9][13] The established success of FDA-approved quinazoline-based kinase inhibitors provides a strong rationale and a clear path forward for drug development.

Future research should focus on synthesizing diverse libraries via the 2-chloro position to perform systematic SAR studies against a panel of cancer-relevant kinases. The development of dual or multi-targeted inhibitors remains a clinically relevant strategy to overcome drug resistance.[10] Furthermore, the exploration of secondary targets like PARP-1 and tubulin should not be discounted, as the quinazoline core's versatility may yet yield novel inhibitors with unique mechanisms of action, potentially expanding the therapeutic utility of this remarkable scaffold beyond oncology.

References

A consolidated list of authoritative sources cited within this guide.

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Royal Society of Chemistry, URL: [Link])

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (Source: RACO (Revistes Catalanes amb Accés Obert), URL: [Link])

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: International Journal of Molecular Sciences, URL: [Link])

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: National Center for Biotechnology Information (PMC), URL: [Link])

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (Source: Journal of Molecular and Organic Chemistry, URL: [Link])

-

Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (Source: Vascular and Endovascular Review, URL: [Link])

-

Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (Source: Eman Research Publishing, URL: [Link])

-

(PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (Source: ResearchGate, URL: [Link])

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: Hilaris Publisher, URL: [Link])

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (Source: Frontiers in Chemistry, URL: [Link])

-

exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (Source: ResearchGate, URL: [Link])

-

Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (Source: PubMed, URL: [Link])

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (Source: SciELO, URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: MDPI, URL: [Link])

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (Source: International Journal of Chemical Studies, URL: [Link])

-

Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. (Source: SciSpace, URL: [Link])

-

Synthesis of 6-chloro quinazoline-2-thiol | Download Scientific Diagram. (Source: ResearchGate, URL: [Link])

-

Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. (Source: ResearchGate, URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (Source: ResearchGate, URL: [Link])

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (Source: International Journal of Chemical Studies, URL: [Link])

-

Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. (Source: ResearchGate, URL: [Link])

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Source: National Center for Biotechnology Information (PMC), URL: [Link])

-

Quinazoline – Knowledge and References. (Source: Taylor & Francis Online, URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI, URL: [Link])

Sources

- 1. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. raco.cat [raco.cat]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinazoline: A Key Intermediate in Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)quinazoline, a crucial building block for medicinal chemists and researchers in the field of drug discovery. Its unique structural features, particularly the reactive chloro group at the 2-position and the electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of potent and selective kinase inhibitors.

Core Molecular Attributes

2-Chloro-6-(trifluoromethyl)quinazoline is a solid organic compound under standard conditions. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₃N₂ | PubChem[1] |

| Molecular Weight | 232.59 g/mol | PubChem[1] |

| Monoisotopic Mass | 232.0015103 Da | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 1388025-17-9 | PubChem[1] |

The Strategic Importance in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] These compounds are particularly prominent as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The trifluoromethyl group (-CF₃) at the 6-position of this particular quinazoline derivative is of significant interest. This group can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, all of which are crucial pharmacokinetic properties for a successful drug candidate.[3]

The chloro group at the 2-position serves as a versatile synthetic handle. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups and the construction of diverse molecular libraries. This reactivity is key to its utility in the synthesis of targeted therapeutics.

Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline: A Probable Two-Step Approach

Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one

The initial step involves the formation of the quinazolinone ring system. This is typically achieved by the cyclization of an appropriately substituted anthranilic acid derivative.

Experimental Protocol (General Method):

-

To a round-bottom flask, add 2-amino-5-(trifluoromethyl)benzoic acid and an excess of formamide.

-

Heat the reaction mixture, for example, to 190°C, for a designated period (e.g., 1.5 hours).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-(trifluoromethyl)quinazolin-4(3H)-one.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination to 2-Chloro-6-(trifluoromethyl)quinazoline

The second step involves the conversion of the quinazolinone to the desired 2-chloroquinazoline. This is a standard transformation often accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[4][5]

Sources

- 1. 2-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 105492006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemijournal.com [chemijournal.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum [scielo.org.za]

Methodological & Application

Protocol for nucleophilic aromatic substitution on 2,4-dichloroquinazolines

Introduction: The Quinazoline Scaffold

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and

For synthetic chemists, 2,4-dichloroquinazoline represents a versatile, bifunctional electrophile. The core challenge—and opportunity—lies in its regioselectivity . The C4 and C2 positions display distinct reactivity profiles, allowing for the sequential installation of two different nucleophiles without the need for intermediate protection steps.

This Application Note details the protocol for achieving high-fidelity regiocontrol, moving from the highly reactive C4 position to the latent C2 position.

Mechanistic Basis of Regioselectivity

Before executing the protocol, it is critical to understand why the reaction proceeds as it does. This causality ensures you can troubleshoot deviations.

The Electronic Hierarchy (C4 > C2)

Experimental evidence and Frontier Molecular Orbital (FMO) theory confirm that the C4 position is significantly more electrophilic than the C2 position.

-

LUMO Coefficient: Density Functional Theory (DFT) calculations indicate a higher LUMO coefficient at C4, lowering the activation energy for nucleophilic attack at this site.[1][2][3]

-

Meisenheimer Complex Stabilization:

-

Attack at C4: The negative charge in the transition state is delocalized onto the N3 nitrogen and the benzene ring. Crucially, the N1 nitrogen can also accept electron density via resonance.

-

Attack at C2: The resonance stabilization is less effective compared to the C4 pathway, and the proximity to two nitrogen lone pairs can create electronic repulsion for incoming nucleophiles.

-

Key Takeaway: Under kinetically controlled conditions (low temperature, stoichiometric equivalence), substitution occurs almost exclusively at C4 . The C2 position requires thermodynamic forcing (heat, excess nucleophile).

Visualizing the Pathway

Figure 1: Mechanistic divergence showing the kinetic preference for C4 substitution due to lower activation energy (

Experimental Protocols

Phase 1: Regioselective C4-Substitution

Objective: Isolate the 2-chloro-4-substituted intermediate with >95% regiopurity.

| Parameter | Specification | Rationale |

| Solvent | Isopropanol (IPA) or THF | IPA is preferred. The HCl salt of the product often precipitates directly, driving equilibrium and simplifying purification. |

| Base | If the amine is valuable, use base to scavenge HCl. If amine is cheap, use 2.0 eq of amine (one acts as base). | |

| Temperature | Crucial: Keeping temp low prevents C2 activation. | |

| Stoichiometry | 1.0 – 1.1 eq (Nucleophile) | Excess nucleophile risks double substitution at C2. |

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq) in Isopropanol (

). Cool the solution to -

Addition: Add the amine nucleophile (1.05 eq) dropwise.

-

Note: If the amine is a solid, dissolve it in a minimal amount of IPA first.

-

Optional: If using a tertiary amine base (DIPEA/TEA), add it after the nucleophile to avoid potential degradation of the starting material, though simultaneous addition is standard.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (Target mass: M+Nucleophile-Cl).-

Endpoint: usually 1–3 hours.

-

-

Workup (Precipitation Method):

-

The product often precipitates as a white/yellow solid.

-

Filter the solid. Wash with cold IPA and Hexanes.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

, and concentrate.

-

Phase 2: Sequential C2-Substitution

Objective: Displace the remaining C2-chlorine to form the 2,4-disubstituted quinazoline.

| Parameter | Specification | Rationale |

| Solvent | n-Butanol, Dioxane, or DMSO | Higher boiling point solvents are required to overcome the higher energy barrier at C2. |

| Temperature | Thermal energy is necessary to dislodge the C2-Cl. | |

| Stoichiometry | 1.5 – 3.0 eq (Nucleophile) | Excess nucleophile drives the reaction to completion. |

| Catalyst | Optional: KF or Acid (HCl) | Acid catalysis (protonation of N1) can activate the ring if the nucleophile is weak. |

Step-by-Step Methodology:

-

Preparation: Suspend the 2-chloro-4-aminoquinazoline intermediate (from Phase 1) in n-Butanol or Dioxane (

). -

Addition: Add the second nucleophile (2.0 eq). Add DIPEA (2.0 eq) if using a salt form of the amine.

-

Reaction: Heat to reflux (

).-

Time: 4–16 hours. Monitor by LCMS.[4] The C2-Cl is stubborn; if conversion stalls, add more nucleophile or switch to microwave irradiation (

, 30 min).

-

-

Workup:

-

Concentrate the reaction mixture.

-

Partition between DCM and

(aq). -

Purify via flash column chromatography (typically MeOH/DCM gradients).

-

Workflow Visualization

The following diagram illustrates the sequential synthesis of a Prazosin-like analog (4-amino-2-piperazinyl derivative).

Figure 2: Sequential workflow for the synthesis of unsymmetrical 2,4-disubstituted quinazolines.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Mixture of C4 and C2 products in Step 1 | Temperature too high or excess nucleophile used. | Strictly maintain |

| No reaction at C2 (Step 2) | Nucleophile is too bulky or sterically hindered; C2 is deactivated. | Switch solvent to DMSO (polar aprotic increases rate). Use Microwave irradiation ( |

| Hydrolysis (Formation of Quinazolinone) | Wet solvents or presence of water with base. | Dry solvents over molecular sieves. Ensure base (TEA/DIPEA) is dry. |

References

-

Regioselectivity Mechanism & DFT Analysis

- Ribeiro, J. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI / Molecules.

-

Synthesis of Gefitinib (Relevant Precursors)

-

Maskrey, T. S., et al. (2019).[4] A New Synthesis of Gefitinib. Synlett.

-

-

Sequential Substitution Protocols

- Luo, Y., et al. (2013).

-

Reactivity Comparison (C4 vs C2)

- BenchChem Application Note. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

-

(Representative Link)

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

Application Note: Precision Engineering of Suzuki-Miyaura Cross-Coupling for 2-Chloroquinazolines

This Application Note is designed for researchers and drug development professionals requiring a robust, high-yield methodology for the Suzuki-Miyaura cross-coupling of 2-chloroquinazolines.

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). While functionalization at the C4 position is kinetically favored due to the

Mechanistic Rationale & Reactivity Profile[1]

The Electronic Landscape

Quinazoline is an electron-deficient bicycle. Nucleophilic attack (and oxidative addition) is favored at positions ortho/para to the ring nitrogens.

-

C4 Position: Highly reactive. The C4-Cl bond is extremely labile due to the additive electron-withdrawing effects of N3 and the fused benzene ring, plus the ability of N1 to accept electron density during the transition state.

-

C2 Position: Moderately reactive. While activated by N1 and N3, it lacks the same degree of activation as C4. Consequently, if a substrate contains chlorides at both C2 and C4, C4 will react first under mild conditions (RT). Coupling at C2 typically requires thermal activation (

60°C) or more active phosphine ligands.

The Challenge of Hydrolysis

A critical failure mode in quinazoline chemistry is hydrolysis. The electron-deficient nature of the ring makes the C-Cl bond susceptible to attack by hydroxide ions (present in the basic aqueous Suzuki conditions), converting the starting material into the corresponding quinazolinone (inactive).

-

Mitigation: Use mild bases (Carbonates/Phosphates) rather than Hydroxides, and minimize the water:organic solvent ratio to the minimum required for base solubility.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle with a focus on the specific electronic activation of the 2-chloroquinazoline substrate.

Caption: Catalytic cycle highlighting the oxidative addition at the C2 position and the competitive hydrolysis pathway.

Critical Reaction Parameters

Catalyst Selection[2]

-

Standard (Cost-Effective): Pd(PPh3)4 (Tetrakis).[1][2] Reliable for aryl boronic acids with good solubility. Requires strictly oxygen-free conditions as the phosphine oxidizes easily.

-

Robust (High Turnover): Pd(dppf)Cl2 or Pd(dppf)Cl2·DCM.[2] The bidentate ferrocenyl ligand prevents

-hydride elimination (if alkyl groups are present) and forms a very stable complex that resists deactivation at high temperatures. -

Challenging Substrates: XPhos Pd G2/G3 or SPhos Pd G2. These Buchwald precatalysts are essential when coupling sterically hindered boronic acids or when the 2-chloroquinazoline bears electron-donating groups (e.g., -OMe) that deactivate the C-Cl bond.

Base and Solvent Systems

The choice of base dictates the reaction rate and the hydrolysis risk.

-

Preferred Base: K2CO3 or Cs2CO3. Cesium carbonate is superior in solvents like Dioxane or DMF due to higher solubility ("Cesium Effect").

-

Solvent:

-

Dioxane/Water (4:1): The gold standard. High boiling point (101°C) allows for thermal activation.

-

Toluene/Ethanol/Water (4:1:1): Excellent for substrates with poor solubility in dioxane.

-

DMF/Water: Use only if substrates are insoluble elsewhere. High boiling point makes removal difficult, and DMF can decompose to dimethylamine at high temps, reacting with the chloride.

-

Standardized Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Routine synthesis of 2-arylquinazolines from simple boronic acids.

Reagents:

-

2-Chloroquinazoline derivative (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 or K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial (microwave vial or round bottom flask) with the 2-chloroquinazoline, arylboronic acid, and base.

-

Solvent & Degassing: Add the Dioxane/Water mixture.[3] Crucial Step: Sparge the solution with Nitrogen or Argon for 10-15 minutes. Oxygen is the enemy of Pd(0).

-

Catalyst Addition: Add Pd(PPh3)4 quickly under a positive pressure of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.

-

Note: Conversion is usually >90% within 6 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "High-Performance" Method (Sterically Hindered/Deactivated)

Best for: Ortho-substituted boronic acids or electron-rich quinazolines (e.g., 6,7-dimethoxy-2-chloroquinazoline).

Reagents:

-

2-Chloroquinazoline derivative (1.0 equiv)

-

Boronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: Cs2CO3 (2.0 equiv)[2]

-

Solvent: Toluene : Water (10:1) or Dioxane : Water (10:1)

Procedure:

-

Follow the degassing procedure strictly.

-

Heat at 100–110°C (Reflux for Toluene).

-

The use of Cs2CO3 often accelerates the reaction significantly.

-

If using XPhos Pd G2, the reaction may proceed at lower temperatures (60-80°C), reducing thermal decomposition byproducts.

Protocol C: Microwave Assisted (Rapid Library Synthesis)

Best for: Small scale (<100 mg) library generation.

Conditions:

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2 equiv)

-

Microwave Settings: 150°C, High Absorption, 10–20 minutes.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on varying conditions found in literature [1][2][5].

| Substrate Type | Boronic Acid | Catalyst | Base/Solvent | Temp/Time | Yield | Notes |

| 2-Chloro-4-phenyl | Phenyl-B(OH)2 | Pd(PPh3)4 | Na2CO3 / Dioxane:H2O | 90°C / 6h | 85-95% | Standard conditions work well. |

| 2-Chloro-6,7-OMe | 2-Tolyl-B(OH)2 | Pd(dppf)Cl2 | Cs2CO3 / Toluene:H2O | 110°C / 12h | 75-85% | Steric hindrance requires active catalyst & high temp. |

| 2,4-Dichloro | Phenyl-B(OH)2 | Pd(PPh3)4 | Na2CO3 / THF:H2O | RT / 2h | >90% (C4 only) | Regioselectivity: C4 reacts exclusively at RT. |

| 2-Chloro-4-amino | Heteroaryl-B(OH)2 | XPhos Pd G2 | K3PO4 / Dioxane:H2O | 80°C / 4h | 80-90% | Buchwald precatalyst prevents amine coordination issues. |

Optimization Workflow Diagram

Caption: Decision tree for optimizing reaction conditions based on substrate substitution and initial yield.

Troubleshooting & Safety

Common Issues

-

Protodeboronation: The boronic acid loses boron and is replaced by hydrogen.

-

Cause: Temperature too high or base too strong.

-

Fix: Switch to mild base (K3PO4) or use Boronic Esters (Pinacol esters) which are more robust. Excess boronic acid (1.5 equiv) is standard to compensate.

-

-

Hydrolysis (Quinazolinone formation):

-

Fix: Reduce water content. Use anhydrous Toluene/Dioxane with strictly 2-3 equivalents of water added, rather than a bulk 1:1 mixture.

-

-

Palladium Black Precipitation:

-

Cause: Catalyst decomposition due to oxidation or lack of ligands.

-

Fix: Ensure rigorous degassing. Add 10 mol% extra free ligand (e.g., PPh3) to stabilize the Pd species.

-

Safety

-

Palladium: Heavy metal. Waste must be segregated.

-

2-Chloroquinazolines: Potential skin sensitizers and irritants. Handle in a fume hood.

-

Pressure: Reactions at 100°C+ in sealed vials generate pressure. Use rated pressure vials.

References

-

Lottner, C., et al. "Synthesis and biological evaluation of 2-phenyl-substituted quinazolines." Journal of Medicinal Chemistry, 2002.

-

Candeias, N. R., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2014.[3][5]

-

Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[5] Angewandte Chemie International Edition, 2002.

-

BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline." BenchChem Application Library, 2025.

-

Verma, P., et al. "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides." Asian Journal of Chemistry, 2012.

Sources

Application Notes: 2-Chloro-6-(trifluoromethyl)quinazoline as a Versatile Intermediate for Kinase Inhibitor Synthesis

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for binding within the ATP-binding pocket of protein kinases.[2] Dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and angiogenesis.[3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[4]

Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC). These molecules typically feature a 4-anilinoquinazoline core, which mimics the adenine portion of ATP, enabling competitive inhibition of the kinase.[5]

This document provides a detailed guide to the application of 2-Chloro-6-(trifluoromethyl)quinazoline , a key intermediate for the synthesis of next-generation kinase inhibitors. The strategic placement of the trifluoromethyl (-CF3) group at the 6-position and the chloro group at the 2-position provides significant advantages:

-

The Trifluoromethyl Group: This electron-withdrawing group enhances metabolic stability, increases lipophilicity for better cell membrane penetration, and can improve binding affinity through specific interactions within the kinase active site.[6]

-

The 2-Chloro Group: While many first-generation inhibitors are unsubstituted at the 2-position, modifying this position offers a vector for developing novel inhibitors that can overcome acquired resistance. The chlorine atom serves as a versatile reactive handle for introducing new functionalities through modern cross-coupling chemistry.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and reactivity of the intermediate.

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)quinazoline | [PubChem] |

| CAS Number | 1388025-17-9 | [Sigma-Aldrich][7] |

| Molecular Formula | C₉H₄ClF₃N₂ | [PubChem] |

| Molecular Weight | 232.59 g/mol | [PubChem] |

| Physical Form | Solid | [Sigma-Aldrich][8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [Sigma-Aldrich][8] |

Safety & Handling:

-

Harmful if swallowed and causes skin and eye irritation.

-

May cause respiratory irritation.

-

Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the quinazoline ring is highly activated towards palladium-catalyzed cross-coupling reactions, providing a robust platform for C-C and C-N bond formation.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl compounds, which are prevalent structures in advanced kinase inhibitors.[9] It involves the palladium-catalyzed coupling of the chloro-quinazoline with an organoboron reagent, typically an arylboronic acid.

Causality Behind the Method: The choice of catalyst, ligand, base, and solvent is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos) stabilize the palladium(0) active species and facilitate the rate-limiting oxidative addition step.[10] An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[2][11]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add 2-Chloro-6-(trifluoromethyl)quinazoline (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), a suitable base (e.g., Na₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (5 mol%) and a phosphine ligand (10 mol%)).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinazoline.

-

Reaction Conditions: Stir the mixture vigorously and heat to 90-110°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is indispensable for installing the 4-anilino moiety characteristic of many EGFR inhibitors. This palladium-catalyzed reaction couples the chloro-quinazoline with a primary or secondary amine.

Causality Behind the Method: The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (like NaOtBu or LHMDS) to form a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 6 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.

-

Reagent Addition: Add 2-Chloro-6-(trifluoromethyl)quinazoline (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Product Characterization: A Self-Validating System

Successful synthesis must be validated by rigorous characterization to confirm the identity and purity of the final kinase inhibitor.

| Technique | Purpose & Expected Observations |

| ¹H NMR Spectroscopy | Confirms the proton environment of the molecule. Expect to see characteristic signals for the quinazoline core protons and the newly introduced aryl or amino group. The coupling patterns and integrations should match the expected structure. |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule. |

| ¹⁹F NMR Spectroscopy | A crucial technique for this specific intermediate. A singlet corresponding to the -CF₃ group should be observed. Its chemical shift can provide information about the electronic environment of the quinazoline ring. |

| Mass Spectrometry (MS) | Determines the molecular weight of the product, providing definitive confirmation of the coupling reaction. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| HPLC Analysis | Assesses the purity of the final compound. A high-purity product (typically >95%) will show a single major peak at the appropriate retention time. This is critical for subsequent biological assays to ensure that observed activity is due to the target compound. |

Overall Synthetic Workflow

The following diagram illustrates the logical flow from the starting intermediate to a final, characterized kinase inhibitor, highlighting the key decision points and processes.

Diagram: Synthetic and Analytical Workflow

Caption: General workflow for synthesizing kinase inhibitors from the title intermediate.

References

-

Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(55), 34859-34883. Available at: [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]

-

Singleton, D. A., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

-

Al-Tel, T. H. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]

-

Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available at: [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 105492006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Precision Profiling: Optimized TR-FRET Protocol for in vitro EGFR Kinase Inhibition

Abstract

This application note details a robust, high-throughput compatible protocol for quantifying Epidermal Growth Factor Receptor (EGFR) kinase activity and inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike traditional radiometric assays, this "mix-and-read" format eliminates radioactive waste while maintaining high sensitivity. This guide emphasizes the critical optimization of ATP concentrations to distinguish between Type I (ATP-competitive) and Type II (allosteric/conformational) inhibitors, ensuring data generated is physiologically relevant and reproducible.

Scientific Foundation

The EGFR Signaling Cascade